2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
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Overview
Description
2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a complex organic compound that features both imidazole and benzimidazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves the formation of the imidazole and benzimidazole rings followed by their subsequent coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as copper-supported hydrotalcite, can facilitate the synthesis of benzimidazole derivatives in water, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions often involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA grooves, leading to DNA cleavage and cytotoxic effects on cancer cells . The compound’s imidazole and benzimidazole rings allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar biological activities.
Benzimidazole: Shares the benzimidazole moiety and exhibits comparable chemical properties.
Thiazole: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is unique due to its combined imidazole and benzimidazole structures, which confer a broader range of chemical reactivity and biological activity compared to its simpler counterparts .
Properties
Molecular Formula |
C14H17N5 |
---|---|
Molecular Weight |
255.32 g/mol |
IUPAC Name |
2-[1-(2-imidazol-1-ylethyl)benzimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C14H17N5/c15-6-5-14-17-12-3-1-2-4-13(12)19(14)10-9-18-8-7-16-11-18/h1-4,7-8,11H,5-6,9-10,15H2 |
InChI Key |
JCRXJVOUAMDBBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCN3C=CN=C3)CCN |
Origin of Product |
United States |
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